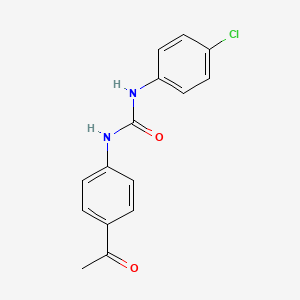
1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylphenyl)-3-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C15H13ClN2O2 and its molecular weight is 288.73 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-acetylphenyl)-N'-(4-chlorophenyl)urea is 288.0665554 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Monitoring and Analysis
Triclocarban Analysis in Aquatic Environments Triclocarban, a compound structurally related to "N-(4-acetylphenyl)-N'-(4-chlorophenyl)urea," is extensively used as an antibacterial additive in personal care products. A novel liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method was developed for determining triclocarban concentrations in aquatic environments. This method addresses the need for sensitive, selective, affordable, and easy-to-use analytical techniques to monitor environmental contaminants like triclocarban, highlighting its environmental fate and behavior as an underreported contaminant in U.S. water resources (Halden & Paull, 2004).
Synthetic Methodologies and Chemical Analysis
New Technologies for Synthesis A study described a new technology for synthesizing N,N'-bis(4-chlorophenyl)urea by hydrolyzing p-chlorophenyl isocyanate. This method yielded a white crystal at a 93% yield, representing a significant advancement in the synthesis of urea derivatives (Zhu Hui, 2007).
Photocatalysis and Environmental Remediation
Photocatalytic Degradation of Antimicrobials The study on electro-Fenton degradation explored the removal of triclosan and triclocarban, compounds related to "N-(4-acetylphenyl)-N'-(4-chlorophenyl)urea." It demonstrated that these antimicrobials could be effectively degraded by electro-Fenton systems, suggesting potential applications in environmental remediation (Sirés et al., 2007).
Antioxidant Activity
Synthesis and Antioxidant Activity of Derivatives A series of urea, thiourea, and selenourea derivatives with thiazole moieties were synthesized, showcasing significant in vitro antioxidant activity. These compounds, featuring structural similarities to "N-(4-acetylphenyl)-N'-(4-chlorophenyl)urea," underline the potential of urea derivatives as potent antioxidant agents, warranting further investigation (Reddy et al., 2015).
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)11-2-6-13(7-3-11)17-15(20)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUZMDODFFNVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352264 |
Source


|
| Record name | 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101095-67-4 |
Source


|
| Record name | 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
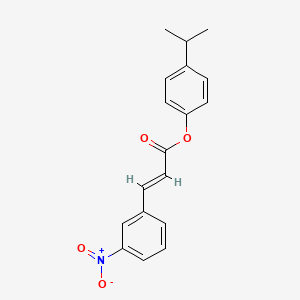
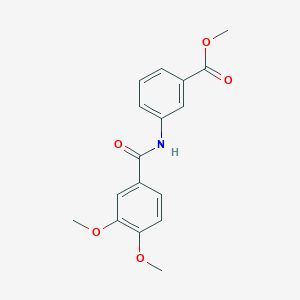
![3-ethyl-8-(2,3,4-trimethoxybenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600092.png)
![spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1'-cyclohexane]-2-amine](/img/structure/B5600100.png)
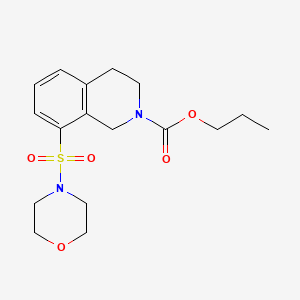
![N-({5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5600116.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5600123.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5600124.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5600126.png)
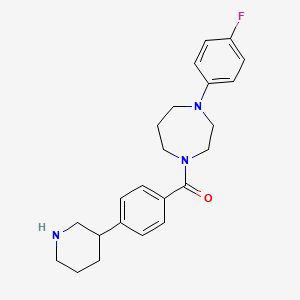
![2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE](/img/structure/B5600149.png)
![4-[(2-methoxyphenyl)acetyl]morpholine](/img/structure/B5600158.png)
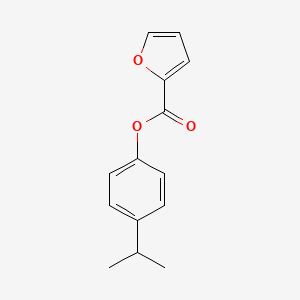
![4-phenyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5600173.png)
